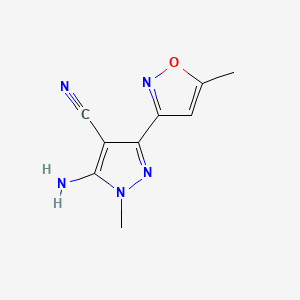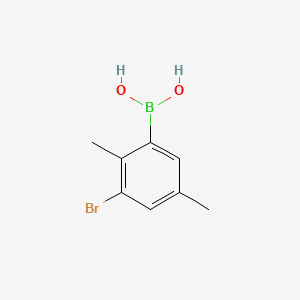
(3-Bromo-2,5-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,5-dimethylphenyl)boronic acid is a chemical compound with the linear formula C8H10BBrO2 . It has a molecular weight of 228.88 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, is relatively simple and well-known . One common method involves the use of a palladium-catalyzed Suzuki coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds .Molecular Structure Analysis
The InChI code for (3-Bromo-2,5-dimethylphenyl)boronic acid is 1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.Chemical Reactions Analysis
Boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, are often used as reagents in various chemical reactions . For example, they are used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
(3-Bromo-2,5-dimethylphenyl)boronic acid is a solid substance . It has a molecular weight of 228.88 and a linear formula of C8H10BBrO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Borinic Acid Derivatives
Boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, are used in the synthesis of borinic acid derivatives . These compounds are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Suzuki Coupling Reactions
(3-Bromo-2,5-dimethylphenyl)boronic acid can be used as a reactant in the palladium-catalyzed Suzuki coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds, which is a key process in organic chemistry .
3. Extraction of Sugars from Aqueous Solutions This compound can act as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .
Preparation of Methyl Ester
(3-Bromo-2,5-dimethylphenyl)boronic acid can be used as a reactant to prepare penultimate methyl ester .
Organic Electronics
Molecular Recognition
Catalysis
Boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, are used in numerous transversal fields including catalysis .
Materials Science
Boronic acids are also used in materials science, for instance, in the development of new materials with unique properties .
Mechanism of Action
Target of Action
The primary target of (3-Bromo-2,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making (3-Bromo-2,5-dimethylphenyl)boronic acid a valuable reagent in these processes .
Action Environment
The action of (3-Bromo-2,5-dimethylphenyl)boronic acid is influenced by environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, in medicinal chemistry .
properties
IUPAC Name |
(3-bromo-2,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNEMQNWANJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659380 |
Source


|
| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1259318-83-6 |
Source


|
| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


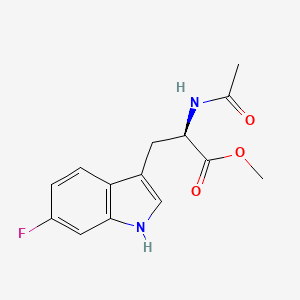

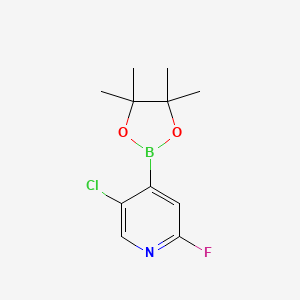
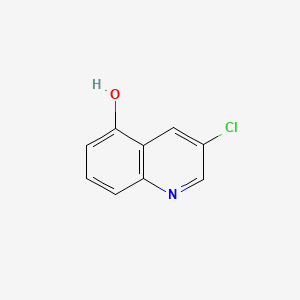


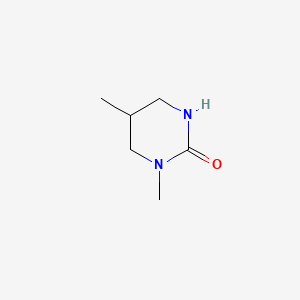


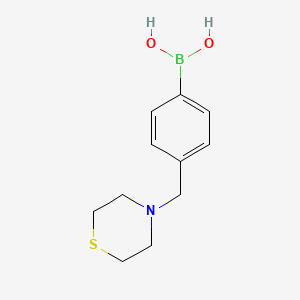
![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)

